2-(1-Aminoethyl)-4-bromophenol

Lipophilicity Drug-likeness Physicochemical profiling

2-(1-Aminoethyl)-4-bromophenol (CAS 741625-48-9 racemic; C₈H₁₀BrNO, MW 216.07 g/mol) is a bifunctional chiral building block featuring a phenolic hydroxyl group, a primary amine on a benzylic stereocenter, and an aryl bromide at the para position. The compound exists as a racemate and as isolated (R)- and (S)-enantiomers (CAS 1228547-70-3 and 1228571-89-8, respectively), enabling procurement of stereochemically defined material for asymmetric synthesis.

Molecular Formula C8H10BrNO
Molecular Weight 216.07 g/mol
Cat. No. B13507502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Aminoethyl)-4-bromophenol
Molecular FormulaC8H10BrNO
Molecular Weight216.07 g/mol
Structural Identifiers
SMILESCC(C1=C(C=CC(=C1)Br)O)N
InChIInChI=1S/C8H10BrNO/c1-5(10)7-4-6(9)2-3-8(7)11/h2-5,11H,10H2,1H3
InChIKeyWPXYTMUWZPNGLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Aminoethyl)-4-bromophenol: Chiral Aminoalkyl-Bromophenol Scaffold for Medicinal Chemistry and Asymmetric Synthesis Procurement


2-(1-Aminoethyl)-4-bromophenol (CAS 741625-48-9 racemic; C₈H₁₀BrNO, MW 216.07 g/mol) is a bifunctional chiral building block featuring a phenolic hydroxyl group, a primary amine on a benzylic stereocenter, and an aryl bromide at the para position . The compound exists as a racemate and as isolated (R)- and (S)-enantiomers (CAS 1228547-70-3 and 1228571-89-8, respectively), enabling procurement of stereochemically defined material for asymmetric synthesis . Its structural architecture—combining a hydrogen-bond donor/acceptor phenol, a nucleophilic chiral amine, and a cross-coupling-competent aryl bromide—distinguishes it within the aminoethylphenol compound class.

Why 2-(1-Aminoethyl)-4-bromophenol Cannot Be Replaced by Non-Brominated or Positional Isomer Analogs


Within the aminoethylphenol family, bromine substitution pattern critically governs physicochemical and functional properties. The para-bromine substituent inductively withdraws electron density from the aromatic ring, lowering the phenolic pKa by approximately 0.65 units relative to unsubstituted phenol (4-bromophenol pKa = 9.34 vs. phenol pKa = 9.99) . This acidification alters the ionization state at physiological pH and modulates hydrogen-bonding capacity. Furthermore, the bromine atom at the para position serves as a synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Buchwald-Hartwig) that are inaccessible to the non-halogenated parent 2-(1-aminoethyl)phenol . Positional isomers—such as 2-(1-aminoethyl)-6-bromophenol or 3-(1-aminoethyl)-4-bromophenol—present different steric and electronic environments around the reactive amine and phenol groups, leading to divergent reactivity in downstream derivatization and potentially distinct biological target engagement profiles. These differences preclude simple interchangeability for any application where lipophilicity, metal-catalyzed diversification, or precise spatial presentation of pharmacophoric elements is required.

Quantitative Differentiation Evidence for 2-(1-Aminoethyl)-4-bromophenol Versus Closest Structural Analogs


Lipophilicity Enhancement: LogP Increase of ~2.66 Units Over Non-Brominated Parent Confers Membrane Permeability Advantage

The para-bromine substitution in 2-(1-aminoethyl)-4-bromophenol produces a calculated LogP of 2.87, compared to a LogP of 0.22 for the non-brominated parent 2-(1-aminoethyl)phenol . This represents an increase of approximately 2.66 log units, corresponding to a roughly 457-fold greater partition into octanol over water. The shift moves the compound from a relatively hydrophilic space (LogP < 1) into a lipophilicity range consistent with improved passive membrane permeability, while remaining within drug-like chemical space (Lipinski Rule of Five: LogP ≤ 5).

Lipophilicity Drug-likeness Physicochemical profiling

Phenolic Acidity Modulation: para-Bromine Lowers pKa by ~0.65 Units Relative to Unsubstituted Phenol, Altering Ionization State at Physiological pH

The inductive electron-withdrawing effect of para-bromine reduces the phenolic pKa of 4-bromophenol to 9.34, compared with 9.99 for unsubstituted phenol . DFT calculations on the complete series of 19 bromophenols confirm that bromine substitution systematically increases O–H bond length, decreases C–O bond length, and produces a red shift in O–H stretching frequency—all consistent with enhanced acidity . While an experimentally measured pKa for 2-(1-aminoethyl)-4-bromophenol specifically has not been reported, the class-level trend is unambiguous: para-brominated phenols are stronger acids than their non-brominated counterparts. The ortho-aminoethyl group introduces additional complexity through long-range electrostatic interactions with the phenol group, as demonstrated by Tejwani et al. for p-(aminoethyl)phenols, where conformation-dependent interactions alter both phenol and amine pKa values .

pKa Ionization Hydrogen bonding

Enantioselective Synthesis Accessibility: Efficient Asymmetric Routes Deliver the Parent Scaffold at >96% ee and 71% Overall Yield, with Commercial Enantiopure Material Available at ≥98% Purity

Kündig et al. demonstrated that 2-(1-aminoethyl)phenol (the non-brominated parent) can be synthesized with >96% enantiomeric excess and 71% overall yield in three steps via diastereoselective imine reduction (Route 3), with synthesis efficiency dependent on the phenol ring substitution pattern . For the brominated derivative, ω-transaminase-catalyzed asymmetric synthesis from 1-(4-bromo-2-hydroxyphenyl)ethan-1-one has been reported as a viable enzymatic route . The BASF patent WO2006136538 discloses an industrial-scale enantioselective N-acylation method using hydrolases for aminoalkylphenols, providing a scalable resolution pathway to enantiomerically pure material . Commercially, the (R)-enantiomer is available at 98% purity (Bidepharm, CAS 1228547-70-3) , and the (S)-enantiomer at 95–97% purity (ChemicalBook, CAS 1228571-89-8) , enabling procurement of chirally defined building blocks without in-house resolution.

Asymmetric synthesis Chiral building block Enantiomeric purity

Aryl Bromide as a Versatile Cross-Coupling Handle: Enables Pd-Catalyzed Diversification Inaccessible to Non-Halogenated 2-(1-Aminoethyl)phenol

The para-bromine substituent of 2-(1-aminoethyl)-4-bromophenol serves as a reactive site for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, enabling direct C–C and C–N bond formation at the 4-position . The non-brominated parent 2-(1-aminoethyl)phenol (CAS 89985-53-5) lacks this functional handle entirely; any derivatization at the para position would require electrophilic aromatic substitution, which offers limited scope and regiochemical control. Among positional isomers, the reactivity of the aryl bromide is modulated by the electronic effects of ortho/para substituents: DFT calculations on the bromophenol series show that the C–Br bond properties are influenced by intramolecular hydrogen bonding of ortho-substituents and inductive effects of additional ring substituents . In 2-(1-aminoethyl)-4-bromophenol, the para-bromine is not ortho to the hydroxyl group and therefore avoids the intramolecular H-bonding that can attenuate reactivity in ortho-bromo isomers. The bromine atom also contributes to halogen-bonding interactions with biological targets, an interaction mode unavailable to non-halogenated or chloro-analogs .

Cross-coupling C–C bond formation Late-stage diversification

Bromophenol Antibacterial Structure-Activity Relationship: Bromine Substitution Pattern Critically Modulates Anti-S. aureus and Anti-MRSA Potency and Biofilm Inhibition

In a comprehensive SAR study of bromophenol derivatives against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), Ly et al. (2024) demonstrated that the number and position of bromine substituents on the phenolic core critically affect antibacterial potency . Among the tested compounds, 3-bromo-2,6-dihydroxyacetophenone (compound 2) exhibited the most pronounced anti-S. aureus activity with a therapeutic index of 598 against HEK-293 cells, indicating high selectivity. Compound 1 (3,5-dibromo-2,6-dihydroxyacetophenone) showed the most potent biofilm inhibition (22%) and pyocyanin production inhibition (68%) against P. aeruginosa, along with 93.5% inhibition of swarming motility. The study concluded that antibacterial and antivirulence activities are strongly dependent on the bromine substitution pattern . Earlier work established that ICL enzyme inhibition activity increases with the number of bromines in bromophenol series, confirming the indispensable role of bromine in target engagement . While 2-(1-aminoethyl)-4-bromophenol itself was not among the specific compounds assayed in these studies, the class-level SAR provides a quantitative framework: the presence and position of bromine are non-negotiable determinants of antibacterial phenotype, and the para-bromo substitution pattern (as in the target compound) presents a distinct electronic and steric profile compared to ortho- or meta-bromo isomers.

Antibacterial MRSA Biofilm inhibition Structure-activity relationship

Recommended Procurement and Application Scenarios for 2-(1-Aminoethyl)-4-bromophenol Based on Quantitative Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring Controlled Lipophilicity and Membrane Permeability

When a drug discovery program requires a chiral aminoethyl-phenol scaffold with LogP in the 2–3 range for optimal membrane permeability (rather than the sub-1 LogP of the non-brominated parent), 2-(1-aminoethyl)-4-bromophenol is the indicated choice. The LogP of ~2.87 positions it favorably for CNS penetration or intracellular target engagement while providing the aryl bromide as a diversification point for parallel SAR. Procure the (R)- or (S)-enantiomer at ≥98% purity to ensure stereochemical integrity in lead series.

Library Synthesis via Palladium-Catalyzed Cross-Coupling at the Para Position

For medicinal chemistry groups building focused libraries through Suzuki-Miyaura or Buchwald-Hartwig diversification, 2-(1-aminoethyl)-4-bromophenol provides a direct cross-coupling handle at the para position that the non-halogenated parent 2-(1-aminoethyl)phenol cannot offer . This eliminates the need for a separate halogenation step and enables modular exploration of aryl, heteroaryl, and amine substituent space. The para-bromine placement avoids the steric hindrance and intramolecular H-bonding that can reduce reactivity in ortho-bromo isomers .

Antibacterial Chemical Probe Development Targeting Gram-Positive Pathogens

Based on the class-level SAR demonstrating that bromophenol substitution pattern critically determines anti-S. aureus and anti-MRSA activity , 2-(1-aminoethyl)-4-bromophenol represents a structurally distinct entry point for antibacterial probe development. The para-bromo, ortho-aminoethyl substitution pattern is differentiated from the 3-bromo-2,6-dihydroxyacetophenone motif that showed a therapeutic index of 598 , offering an orthogonal chemotype for resistance profiling and target identification studies.

Asymmetric Synthesis Methodology Development Using Enantiopure Aminoethylphenol Chiral Auxiliaries

The established asymmetric synthesis routes yielding >96% ee for the parent scaffold , combined with the BASF enzymatic resolution patent and commercial availability of both enantiomers at high purity , make 2-(1-aminoethyl)-4-bromophenol a practical chiral building block for methodology development. The bromine substituent adds a heavy-atom label for crystallographic phasing and enables post-synthetic modification of chiral auxiliaries or ligands without perturbing the stereochemical integrity of the aminoethyl stereocenter.

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